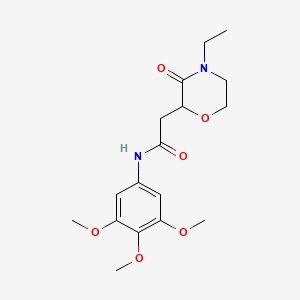

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

描述

2-(4-Ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a morpholinone core substituted with an ethyl group at position 4 and an acetamide linkage to a 3,4,5-trimethoxyphenyl moiety. This compound has drawn interest in medicinal chemistry due to the pharmacological relevance of morpholinone and trimethoxyphenyl motifs in anticancer and antimicrobial agents.

属性

IUPAC Name |

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-5-19-6-7-25-14(17(19)21)10-15(20)18-11-8-12(22-2)16(24-4)13(9-11)23-3/h8-9,14H,5-7,10H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXPBZRSRZCLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Morpholinone vs. Quinazolinone Derivatives

- Morpholinone Core: Enhances metabolic stability due to reduced oxidative susceptibility compared to quinazolinones. However, quinazolinones (e.g., Compound 7 ) exhibit superior antitumor activity (GI₅₀ = 17.90 µM vs. 5-FU’s 18.60 µM), likely due to increased planar aromaticity facilitating DNA intercalation or kinase inhibition.

- Quinazolinone Derivatives: Compound 19 (GI₅₀ = 6.33 µM ) outperforms morpholinone analogues, suggesting the quinazolinone scaffold’s critical role in tubulin binding or topoisomerase inhibition.

Thiazolidine vs. Morpholinone Derivatives

- Thiazolidine-based compounds (e.g., ) demonstrate potent cytotoxicity (IC₅₀ ~12 µg/mL) attributed to the thiazolidinedione moiety’s ability to modulate PPAR-γ or induce ROS generation. In contrast, morpholinones may prioritize kinase inhibition over oxidative stress pathways .

Substituent Effects

- Trimethoxyphenyl Group: Ubiquitous in antimitotic agents (e.g., combretastatin analogues), this group enhances binding to β-tubulin’s colchicine site. Its presence in both morpholinone (target compound) and quinazolinone derivatives (Compound 7 ) correlates with microtubule disruption.

- Ethyl vs. Methyl Substituents: Ethyl groups at position 4 (morpholinone) improve metabolic stability over methyl analogues but may reduce solubility, as seen in lower GI₅₀ values for methyl-substituted quinazolinones .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trimethoxyphenyl group increases logP values, favoring blood-brain barrier penetration but risking hepatotoxicity. Thiazolidine derivatives (logP ~2.5) balance solubility and permeability better than morpholinones (logP ~3.1) .

- Synthetic Accessibility: Morpholinone synthesis typically requires fewer steps than quinazolinones, which involve multi-step cyclization and functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。